![molecular formula C21H24ClNO3 B12292123 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12292123.png)
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(11E)-11-[3-[Bis(trideuteriomethyl)amino]propyliden]-6H-benzocbenzoxepin-2-yl]essigsäure;hydrochlorid ist eine komplexe organische Verbindung mit der Summenformel C21H18ClD6NO3. . Es ist eine deuterierte Form von Olopatadin, das üblicherweise als Antihistaminikum zur Behandlung allergischer Erkrankungen eingesetzt wird.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(11E)-11-[3-[Bis(trideuteriomethyl)amino]propyliden]-6H-benzocbenzoxepin-2-yl]essigsäure;hydrochlorid umfasst mehrere Schritte. Zu den wichtigsten Schritten gehört die Bildung von BenzocDie Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Systemen und strengen Qualitätskontrollen umfassen, um die Verbindung im kommerziellen Maßstab zu produzieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-[(11E)-11-[3-[Bis(trideuteriomethyl)amino]propyliden]-6H-benzocbenzoxepin-2-yl]essigsäure;hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4, CrO3, OsO4
Reduktion: LiAlH4, NaBH4, H2/Ni
Substitution: Nukleophile wie RLi, RMgX, RCuLi
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
2-[(11E)-11-[3-[Bis(trideuteriomethyl)amino]propyliden]-6H-benzocbenzoxepin-2-yl]essigsäure;hydrochlorid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Referenzstandard in der analytischen Chemie für die Untersuchung deuterierter Verbindungen verwendet.
Biologie: Untersucht für seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Untersucht für seine antihistaminischen Eigenschaften und potenziellen therapeutischen Anwendungen bei der Behandlung allergischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und chemischer Produkte verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-[(11E)-11-[3-[Bis(trideuteriomethyl)amino]propyliden]-6H-benzocbenzoxepin-2-yl]essigsäure;hydrochlorid beinhaltet seine Interaktion mit Histaminrezeptoren. Die Verbindung wirkt als Antagonist am H1-Histaminrezeptor, blockiert die Wirkungen von Histamin und reduziert so allergische Symptome. Die molekularen Ziele umfassen den H1-Rezeptor, und die beteiligten Wege stehen in Zusammenhang mit der Hemmung der Histamin-vermittelten Signalübertragung .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride involves multiple steps. The key steps include the formation of the benzocThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its antihistamine properties and potential therapeutic applications in treating allergic conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride involves its interaction with histamine receptors. The compound acts as an antagonist at the H1 histamine receptor, blocking the effects of histamine and thereby reducing allergic symptoms. The molecular targets include the H1 receptor, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Olopatadin: Die nicht-deuterierte Form der Verbindung, die als Antihistaminikum verwendet wird.
Ketotifen: Ein weiteres Antihistaminikum mit einem ähnlichen Wirkmechanismus.
Azelastin: Ein anderes Antihistaminikum, das für ähnliche therapeutische Zwecke verwendet wird.
Einzigartigkeit
Die Einzigartigkeit von 2-[(11E)-11-[3-[Bis(trideuteriomethyl)amino]propyliden]-6H-benzocbenzoxepin-2-yl]essigsäure;hydrochlorid liegt in seiner deuterierten Struktur, die im Vergleich zu seinem nicht-deuterierten Gegenstück eine verbesserte Stabilität und einen reduzierten Abbau durch Stoffwechsel ermöglichen kann .
Eigenschaften
Molekularformel |
C21H24ClNO3 |
|---|---|
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3,2D3; |
InChI-Schlüssel |
HVRLZEKDTUEKQH-XSMCKFOXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
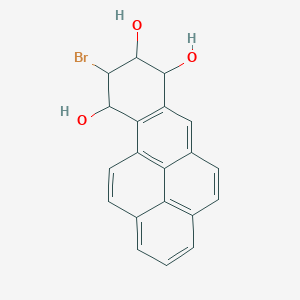
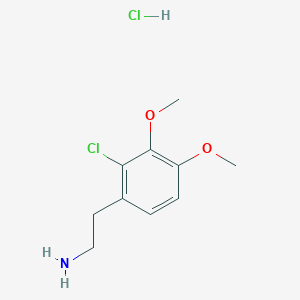
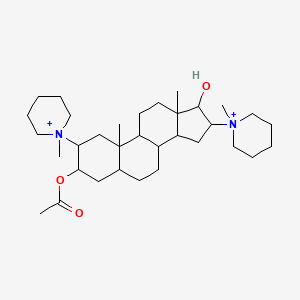
![[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B12292061.png)

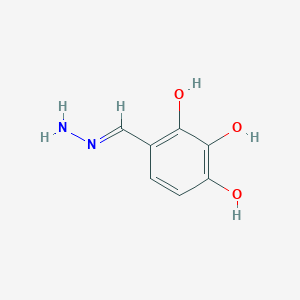
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)
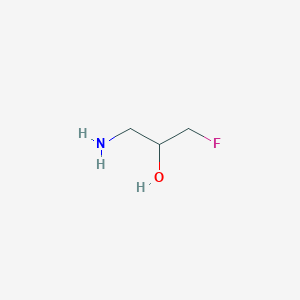
![[[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12292098.png)
![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)
![3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B12292111.png)
![benzyl N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292114.png)
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)
